3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one
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Overview
Description
3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling with the piperazine derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS2/c1-14-22-18(15-4-2-13-26-15)16(27-14)5-6-17(25)23-9-11-24(12-10-23)19-20-7-3-8-21-19/h2-4,7-8,13H,5-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZNDHKARDIRIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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